molecular formula C22H34N2 B11928721 NOP agonist-1

NOP agonist-1

Cat. No.: B11928721
M. Wt: 326.5 g/mol
InChI Key: FALYKCYWERAVPH-UHFFFAOYSA-N
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Description

NOP agonist-1 is a compound that selectively activates the nociceptin/orphanin FQ peptide receptor, also known as the NOP receptor. This receptor is a member of the opioid receptor family but is distinct from conventional opioid receptors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in pain management and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-1 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of piperidine derivatives, which are then subjected to various chemical transformations to achieve the desired structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The process is optimized for scalability, cost-effectiveness, and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions: NOP agonist-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

NOP agonist-1 has a wide range of scientific research applications, including:

Mechanism of Action

NOP agonist-1 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels, including the opening of potassium channels and the closing of calcium channels, ultimately leading to reduced neuronal excitability and pain perception .

Comparison with Similar Compounds

Uniqueness: NOP agonist-1 is unique in its high selectivity for the NOP receptor, which allows for targeted modulation of specific physiological processes without the broad range of effects seen with other opioid receptor agonists. This selectivity makes it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C22H34N2

Molecular Weight

326.5 g/mol

IUPAC Name

1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole

InChI

InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3

InChI Key

FALYKCYWERAVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43

Origin of Product

United States

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